6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-N2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-N2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, a piperazine ring, and a furan moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-N2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, including the formation of the triazine core, the introduction of the piperazine ring, and the attachment of the furan moiety. Common synthetic routes include:
Formation of the Triazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Furan Moiety: The furan moiety is attached using coupling reactions, such as Suzuki-Miyaura coupling, under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-N2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan moiety.
Reduction: Reduction reactions can occur at the triazine core or the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the triazine core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the triazine core or the piperazine ring .
Scientific Research Applications
6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-N2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-N2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Exhibits antifungal and antitumor properties.
6-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-4-methyl-1H-quinolin-2-one: Used in various chemical and biological applications.
Uniqueness
6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-N2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of a triazine core, a piperazine ring, and a furan moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-[[4-amino-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O2/c21-20(22,23)13-3-1-4-14(11-13)25-19-27-16(26-18(24)28-19)12-29-6-8-30(9-7-29)17(31)15-5-2-10-32-15/h1-5,10-11H,6-9,12H2,(H3,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEMFHZTMFGXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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